molecular formula C11H16BrClN2O2 B1377949 4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride CAS No. 1427195-05-8

4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride

Cat. No.: B1377949
CAS No.: 1427195-05-8
M. Wt: 323.61 g/mol
InChI Key: QQIDGKXRQNWGRR-UHFFFAOYSA-N
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Description

“4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride” is a chemical compound with the CAS Number: 1427195-05-8 . It has a molecular weight of 323.62 and its IUPAC name is 4-(2-((5-bromopyridin-2-yl)oxy)ethyl)morpholine hydrochloride . The compound is typically in the form of a white powder .


Molecular Structure Analysis

The molecular formula of this compound is C11H16BrClN2O2 . The InChI code is 1S/C11H15BrN2O2.ClH/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14;/h1-2,9H,3-8H2;1H . The InChI Key is QQIDGKXRQNWGRR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white powder . The compound’s molecular weight is 323.62 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Pleiotropic Effects and Pharmacological Properties

Morpholine derivatives, including compounds similar to "4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride," are researched for their broad pharmacological properties. For instance, penehyclidine hydrochloride, a compound with a morpholine moiety, demonstrates significant clinical effects for organic phosphorus poisoning, preanesthetic medication, and exhibits protective effects on various organs. This highlights the potential of morpholine derivatives in therapeutic applications and organ protection (Wang, Gao, & Ma, 2018).

Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine and its derivatives, including pyrans, are of significant interest due to their diverse pharmacological activities. Research on these compounds reveals a broad spectrum of pharmacological profiles, indicating their potential for the development of new therapeutic agents. This review suggests that the pharmacophoric activities of morpholine and pyran analogues warrant further exploration for drug design and synthesis (Asif & Imran, 2019).

Photocatalytic Degradation of Pollutants

Research into the photocatalytic degradation of pollutants, including compounds with morpholine structures, provides insight into environmental applications. These studies help understand the pathways and mechanisms involved in the degradation process, potentially relevant to the environmental impact and degradation of "this compound" and similar compounds (Pichat, 1997).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemical compounds with appropriate safety measures to prevent any potential hazards.

Properties

IUPAC Name

4-[2-(5-bromopyridin-2-yl)oxyethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2.ClH/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14;/h1-2,9H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIDGKXRQNWGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=NC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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